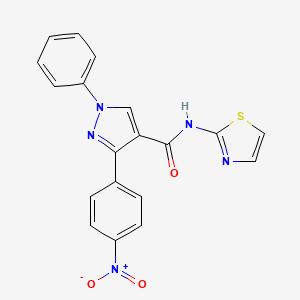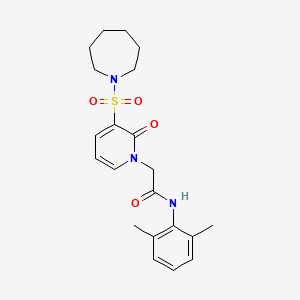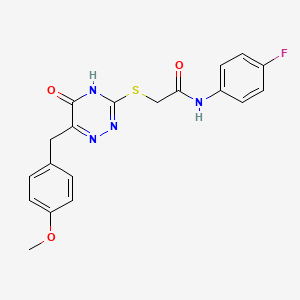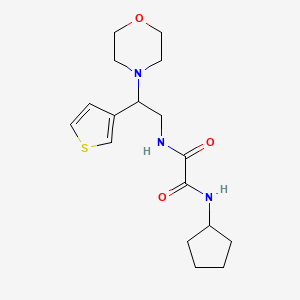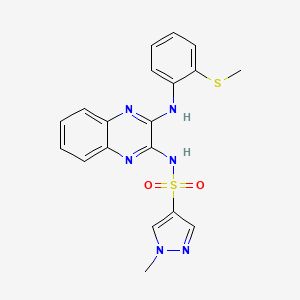
1-methyl-N-(3-((2-(methylthio)phenyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reactants: Pyrazole derivative from Step 2 with chlorosulfonic acid.
Conditions: Carried out in dichloromethane under cooling.
Product: 1H-pyrazole-4-sulfonamide derivative.
Step 4: Final Functional Group Addition
Reactants: The 1H-pyrazole-4-sulfonamide derivative reacts with 2-(methylthio)aniline.
Conditions: Conducted in toluene under reflux.
Product: 1-methyl-N-(3-((2-(methylthio)phenyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide.
Industrial Production Methods
Scaling up the production of this compound involves optimizing each synthetic step to maximize yield and minimize waste. This typically includes the use of continuous flow reactors, enhanced mixing techniques, and automated process controls to ensure consistency and safety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each meticulously designed to ensure the proper formation of bonds and functional groups.
Step 1: Formation of Quinoxaline Ring
Reactants: Benzene-1,2-diamine and glyoxal.
Conditions: Conducted in ethanol under reflux.
Product: Quinoxaline derivative.
Step 2: Formation of Pyrazole Ring
Reactants: The quinoxaline derivative from Step 1 reacts with hydrazine.
Conditions: Heated in acetic acid.
Product: 1H-pyrazole-4-carboxylate derivative.
化学反应分析
1-methyl-N-(3-((2-(methylthio)phenyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide undergoes several types of chemical reactions:
Oxidation
Reagents: Oxygen, catalyzed by transition metal complexes.
Conditions: Conducted under mild heating.
Major Products: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction
Reagents: Hydrogen gas with palladium on carbon catalyst.
Conditions: Under atmospheric pressure at room temperature.
Major Products: Reduced forms of the quinoxaline ring, often leading to dihydroquinoxaline derivatives.
Substitution
Reagents: Halogenating agents like N-bromosuccinimide.
Conditions: Conducted in polar solvents such as acetone.
Major Products: Halogenated derivatives at specific sites on the aromatic rings.
科学研究应用
This compound has diverse applications across multiple scientific disciplines:
Chemistry
Catalyst Development: Utilized in homogeneous catalysis for organic transformations.
Analytical Chemistry: Acts as a standard for calibrating spectroscopic methods.
Biology
Antimicrobial Agent: Shows promise against certain bacterial and fungal strains.
Enzyme Inhibition: Potential inhibitor for specific enzymes in metabolic pathways.
Medicine
Pharmaceutical Research: Explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in developing novel materials with enhanced properties for coatings and adhesives.
作用机制
The mechanism by which 1-methyl-N-(3-((2-(methylthio)phenyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide exerts its effects is multi-faceted:
Molecular Targets
Enzyme Inhibition: Binds to active sites of specific enzymes, preventing their normal function.
Protein Interactions: Interferes with protein-protein interactions critical for cellular processes.
Pathways Involved
Signal Transduction: Alters pathways involved in cell communication and proliferation.
Metabolic Pathways: Modulates metabolic pathways, potentially leading to therapeutic effects.
相似化合物的比较
This compound shares similarities with other quinoxaline and pyrazole derivatives but stands out due to its unique structural features.
Similar Compounds
2-(2-Aminophenyl)quinoxaline: Similar core structure but lacks the sulfonamide and pyrazole functionalities.
1-(2-Methylthio)phenyl-1H-pyrazole-4-sulfonamide: Similar sulfonamide and pyrazole structure but lacks the quinoxaline ring.
N-(Quinoxalin-2-yl)benzenesulfonamide: Features the quinoxaline and sulfonamide groups but lacks the methylthio and pyrazole components.
Uniqueness
Multi-functional Moieties: The combination of quinoxaline, pyrazole, and sulfonamide groups provides a unique set of chemical and biological properties.
Enhanced Activity:
This compound exemplifies the power of chemical synthesis in creating molecules with tailored properties and functionalities. Its diverse applications make it a valuable subject of ongoing research and development.
属性
IUPAC Name |
1-methyl-N-[3-(2-methylsulfanylanilino)quinoxalin-2-yl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S2/c1-25-12-13(11-20-25)29(26,27)24-19-18(21-14-7-3-4-8-15(14)22-19)23-16-9-5-6-10-17(16)28-2/h3-12H,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGNQJYLLHUGJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
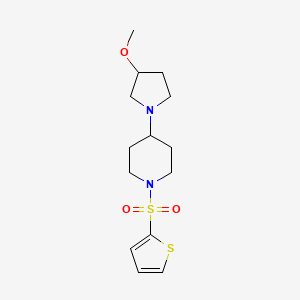
![(4-Methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2381082.png)
![2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2381083.png)
![(1R,2R,4R,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2381084.png)
![(3S,4S)-4-[(Dimethylamino)methyl]oxolan-3-amine;dihydrochloride](/img/structure/B2381085.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one](/img/structure/B2381086.png)
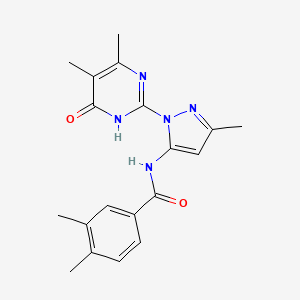
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2381088.png)
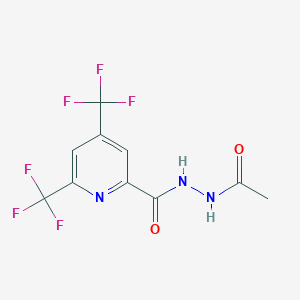
![N-(5-fluoro-2-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2381098.png)
